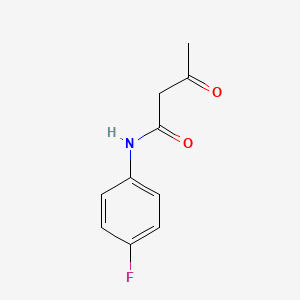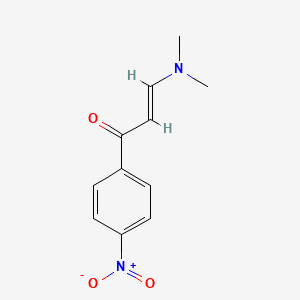
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, also known as PDD-00017273, is a small molecule compound that has shown potential in various scientific research applications. It belongs to the family of quinazoline derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Chemical Synthesis and Biological Potentials
2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, as a quinazolinone derivative, may share similar synthetic pathways and biological potentials with its chemical analogs, such as isoquinoline derivatives. Isoquinoline and its derivatives, including quinazolinones, have been extensively studied for their diverse biological activities. They are synthesized through various strategies, including the use of propargylic alcohols, to construct heterocyclic systems like pyridines and quinolines, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds are integral parts of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals, highlighting their significance in drug discovery and chemical synthesis [Danao, Malghade, Mahapatra, Motiwala, Mahajan, 2021; Mishra, Nair, Baire, 2022].
Pharmacological Importance
The pharmacological importance of isoquinoline derivatives, a class closely related to quinazolinones, underscores the potential applications of this compound in modern therapeutics. These compounds exhibit a wide array of biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, and more. This diverse range of biological activities suggests that this compound could be explored for similar pharmacotherapeutic applications, making it a valuable candidate for the development of novel low-molecular-weight inhibitors [Danao, Malghade, Mahapatra, Motiwala, Mahajan, 2021].
Synthetic Pathways and Catalysis
The synthesis of heterocyclic compounds like this compound involves complex pathways that often require the use of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, facilitate the development of substituted derivatives through one-pot multicomponent reactions. The application of such catalysts in the synthesis of pyranopyrimidine scaffolds, which share structural similarities with quinazolinones, highlights the intricate synthetic routes that could be employed in the synthesis of this compound. These methods not only contribute to the development of lead molecules but also enhance our understanding of the catalytic mechanisms involved [Parmar, Vala, Patel, 2023].
For more information and detailed insights, please refer to the original papers:
- Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics by Danao, Malghade, Mahapatra, Motiwala, Mahajan (2021).
- Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic Alcohols by Mishra, Nair, Baire (2022).
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) by Parmar, Vala, Patel (2023).
properties
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDBLWQYGIZDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369385 |
Source


|
| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
119426-82-3 |
Source


|
| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)


![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

